molecular formula C24H27NO4 B4611360 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B4611360
M. Wt: 393.5 g/mol
InChI Key: PQNDGPWBQDPBCM-UHFFFAOYSA-N
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Description

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide typically involves the esterification of a coumarin derivative with an acetic acid derivative. The reaction is usually carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions often include mild temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted coumarin derivatives .

Mechanism of Action

The mechanism of action of 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives such as:

Uniqueness

What sets 2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide apart from other coumarin derivatives is its unique substitution pattern, which can confer distinct biological activities and chemical properties. The presence of the butyl and dimethylphenyl groups can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets .

Properties

IUPAC Name

2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxy-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-5-6-7-18-13-23(27)29-21-12-17(4)11-20(24(18)21)28-14-22(26)25-19-9-15(2)8-16(3)10-19/h8-13H,5-7,14H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNDGPWBQDPBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)NC3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
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2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
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2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
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2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
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2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide
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2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N-(3,5-dimethylphenyl)acetamide

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